![molecular formula C17H17N5O2 B6528839 N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide CAS No. 946211-79-6](/img/structure/B6528839.png)
N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]cyclopropanecarboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group . It’s a derivative of [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole .
Synthesis Analysis
The synthesis of similar compounds involves the addition of aryl halides to the 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol in DMF in the presence of potassium carbonate .Molecular Structure Analysis
The structure of this compound and similar compounds has been analyzed using various techniques. For example, the crystal structure was solved using direct methods by employing SHELXS -97 and the refinement against F2 was carried out using SHELXL-18 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, [1,2,4]triazolo [3,4-b] [1,3,4]thiadiazole derivatives were evaluated against the urease enzyme, exhibiting IC 50 values of 0.87±0.09 to 8.32±1.21 µM .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the IR spectrum of a similar compound showed two signals for C=O groups at 1650–1712 cm −1 .Scientific Research Applications
Pharmacological Potentials
Triazole compounds, including the one , are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Antimicrobial Applications
Azoles, including triazoles, are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Applications
Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole, and so on .
Enzyme Inhibitors
Triazolothiadiazine and its derivatives, which include the compound , have been found to have diverse pharmacological activities, including acting as enzyme inhibitors. These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .
Antitubercular Agents
Triazolothiadiazine and its derivatives also have potential as antitubercular agents .
Hydrogen Bond Donor/Acceptor
The carbonyl and amine groups in the carboxamide function of the compound act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD), respectively. This behavior enhances the biological activity of the compound .
Mechanism of Action
properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-17(13-6-7-13)18-10-11-24-15-9-8-14-19-20-16(22(14)21-15)12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10-11H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSHYESPZQMQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)cyclopropanecarboxamide |
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